molecular formula C14H11IO B1324071 3-Iodo-2'-methylbenzophenone CAS No. 951887-18-6

3-Iodo-2'-methylbenzophenone

Cat. No. B1324071
M. Wt: 322.14 g/mol
InChI Key: FALNVZAMANZEPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene has been synthesized as an anode catalyst using the Sonogashira coupling reaction and the electrophilic cyclization reaction in moderate to excellent yields .


Molecular Structure Analysis

The molecular formula of 3-Iodo-2’-methylbenzophenone is C14H11IO. The molecular weight is 322.14 g/mol.


Chemical Reactions Analysis

The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene has been used in the synthesis of various compounds . The thermal degradation products of IPBC were studied by ultra-performance liquid chromatography-mass spectrometry (UPLC−MS/MS). The results showed that thermal degradation of IPBC occurred at 70 °C, and the degradation rate increased significantly from 70 °C to 150 °C .


Physical And Chemical Properties Analysis

The density of 3-Iodo-2’-methylbenzoic acid is 1.9±0.1 g/cm^3 . The boiling point is 341.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.8±3.0 kJ/mol . The flash point is 160.5±24.6 °C . The index of refraction is 1.646 .

Scientific Research Applications

Oxidative Dearomatization

One significant application of 3-Iodo-2'-methylbenzophenone derivatives in scientific research is in oxidative dearomatization. This process involves the treatment of phenols, such as 2-methylphenols, leading to regioselective dearomatization into various derivatives. This chemical transformation plays a crucial role in organic synthesis, providing a pathway for creating complex molecules from simpler ones (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Thermodynamic Studies

Another research area where 3-Iodo-2'-methylbenzophenone-related compounds are utilized is in the study of thermodynamics. For example, research on methylbenzophenones, including 3-methylbenzophenone, has provided valuable insights into their enthalpies of formation. These studies are essential for understanding the energy aspects of chemical reactions and for the development of new materials (Silva, Amaral, Guedes, & Gomes, 2006).

Photophysical and Photochemical Reactions

3-Iodo-2'-methylbenzophenone and its analogs have also been the subject of studies focusing on photophysical and photochemical reactions. Such research provides insights into how these compounds behave under light exposure, which is vital for applications like photodynamic therapy and the development of photoresponsive materials (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).

Electron-Laser Dual Beam Irradiation

Studies involving the irradiation of 2-Methylbenzophenone derivatives, including 3-Iodo-2'-methylbenzophenone, have revealed interesting behaviors under dual beam conditions. These studies contribute to our understanding of the energy transfer processes in molecular systems, which is crucial in fields like materials science and photovoltaics (Ishida, Yamamoto, & Takamuku, 1992).

Enantioselective Electroreduction

The compounds related to 3-Iodo-2'-methylbenzophenone have been used in research on enantioselective electroreduction. This research is vital for developing asymmetric synthesis methods, which are crucial in pharmaceuticals, where the chirality of molecules can significantly impact their efficacy (Schwientek, Pleus, & Hamann, 1999).

Safety And Hazards

The safety data sheet for Benzophenone, a similar compound, indicates that it may form combustible dust concentrations in air, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene has been synthesized as an anode catalyst for direct glucose fuel cells . This suggests that 3-Iodo-2’-methylbenzophenone and similar compounds could have potential applications in the field of renewable energy.

properties

IUPAC Name

(3-iodophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALNVZAMANZEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279285
Record name (3-Iodophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2'-methylbenzophenone

CAS RN

951887-18-6
Record name (3-Iodophenyl)(2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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